6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules from simple starting materials. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde in the presence of a catalyst. For instance, nano-eggshell/Ti(IV) has been used as a catalyst under solvent-free conditions to achieve high yields and short reaction times .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. Catalysts such as CoCeO2 nanoparticles have been employed to enhance the efficiency and sustainability of the process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, its anti-inflammatory effects make it a candidate for treating inflammatory diseases .
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases and topoisomerases. The compound can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its propyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in solubility, bioavailability, and interaction with biological targets, making it a distinct candidate for drug development .
Properties
IUPAC Name |
6-amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-6-18-20-19(14-9-11-16(27)12-10-14)17(13-23)21(24)28-22(20)26(25-18)15-7-4-3-5-8-15/h3-5,7-12,19,27H,2,6,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJIBXBGQSLKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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